![molecular formula C18H19F2NO B12558729 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine CAS No. 194083-76-6](/img/structure/B12558729.png)
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a bis(4-fluorophenyl)methoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine typically involves the reaction of azetidine with 2-[bis(4-fluorophenyl)methoxy]ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the bis(4-fluorophenyl)methoxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine involves its interaction with specific molecular targets and pathways. The bis(4-fluorophenyl)methoxyethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The azetidine ring may also contribute to the compound’s overall biological activity by affecting its three-dimensional structure and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Similar to azetidines, aziridines are three-membered nitrogen-containing rings that can undergo similar chemical reactions and have comparable applications.
Pyrrolidines: These are five-membered nitrogen-containing rings that are widely used in medicinal chemistry and have similar structural features to azetidines.
Uniqueness
1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine is unique due to the presence of the bis(4-fluorophenyl)methoxyethyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
194083-76-6 |
|---|---|
Molekularformel |
C18H19F2NO |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]azetidine |
InChI |
InChI=1S/C18H19F2NO/c19-16-6-2-14(3-7-16)18(15-4-8-17(20)9-5-15)22-13-12-21-10-1-11-21/h2-9,18H,1,10-13H2 |
InChI-Schlüssel |
ZAJUEJBFBZQGAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
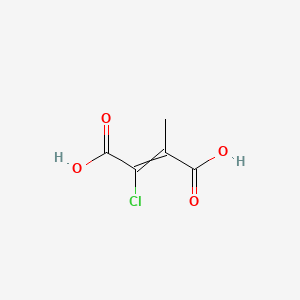
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
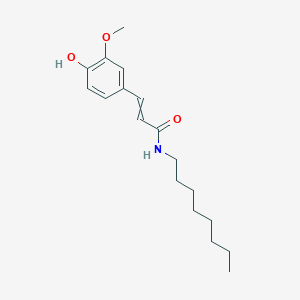

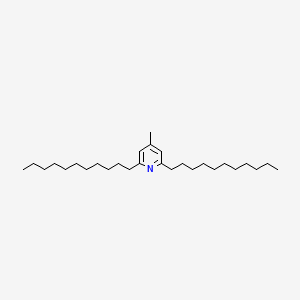
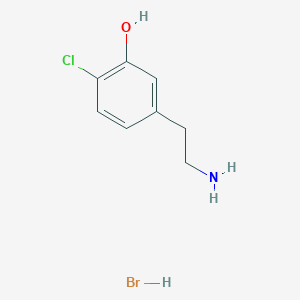

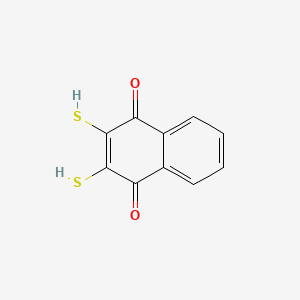
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
